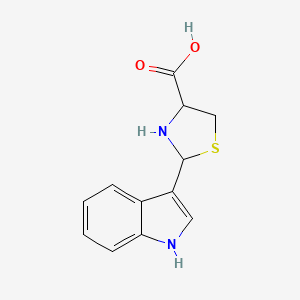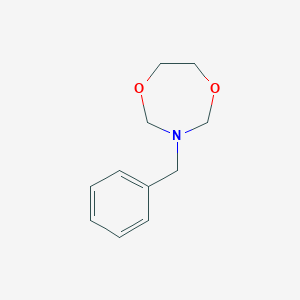![molecular formula C16H22N6OS B1344433 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-39-3](/img/structure/B1344433.png)
2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" is a derivative of 1,2,4-triazole, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological systems, possibly exhibiting properties that could be leveraged in pharmaceutical applications.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the use of a starting compound such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, which is then reacted with various aldehydes and ketones to produce target hydrazones . The synthesis process may involve the use of reagents like isatins and aromatic or heterocyclic aldehydes to introduce different substituents into the triazole ring, thereby modifying the compound's properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is often substituted with various functional groups that can significantly influence the compound's reactivity and interaction with biological targets. The specific substituents attached to the triazole ring in the compound of interest would determine its precise molecular interactions and biological effects.
Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to undergo a variety of chemical reactions, including reactions with isatins and aldehydes to form hydrazones . These reactions are typically facilitated by the presence of the triazole ring, which can act as a scaffold for further chemical modifications. The hydrazone moiety itself is also reactive and can participate in additional chemical transformations, potentially leading to a wide array of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points and solubility, can be determined using various analytical techniques. For instance, the melting point can be measured using an automatic melting point determination device, while the elemental composition can be found using an elemental analyzer . Chromatography-mass spectral studies and 1H-NMR spectroscopy are also employed to establish the structure and purity of these compounds . These properties are crucial for understanding the compound's stability, reactivity, and suitability for use in different applications, including pharmaceuticals.
Applications De Recherche Scientifique
Antioxidant Properties
One notable study reported the synthesis of a closely related compound, demonstrating it possesses significantly higher antioxidant ability compared to butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. This suggests potential for these compounds in applications requiring antioxidant properties, such as in the development of new pharmaceuticals or in materials science to prevent oxidation-related damage (Šermukšnytė et al., 2022).
Cancer Research
Another research effort focused on derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, which were tested for cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Some synthesized compounds showed selective cytotoxicity towards the melanoma cell line, highlighting their potential as candidates for further investigation in cancer therapy. Notably, certain compounds were identified as highly active in 3D cell cultures and inhibited cancer cell migration, marking them as potential antimetastatic agents (Šermukšnytė et al., 2022).
Antimicrobial Activities
Research on novel Schiff bases containing the 1,2,4-triazole ring has been conducted, revealing that certain derivatives exhibit antimicrobial activities. This suggests their utility in developing new antimicrobial agents, which could address the growing problem of antibiotic resistance (Mobinikhaledi et al., 2010).
Enzyme Inhibition
Compounds derived from 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have been investigated for their potential to inhibit specific enzymes, such as lipase and α-glucosidase. Such activities are of interest in the treatment of diseases like obesity and diabetes, where enzyme regulation plays a critical role (Bekircan et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antiviral and anti-infective properties .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives, which share a similar structure, have been reported to interact with dna and rna viruses .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interfere with the replication process of viruses .
Result of Action
Similar compounds have been reported to exhibit antiviral and anti-infective effects .
Propriétés
IUPAC Name |
2-[[5-[1-(4-methylanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-4-9-22-15(20-21-16(22)24-10-14(23)19-17)12(3)18-13-7-5-11(2)6-8-13/h4-8,12,18H,1,9-10,17H2,2-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRCZKJZMWJHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=NN=C(N2CC=C)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)





![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)